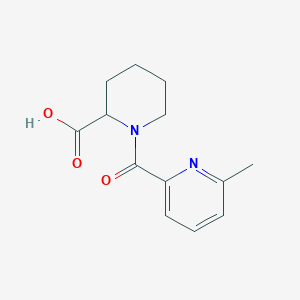
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as PTTP, is a synthetic organic compound with a variety of applications in scientific research. PTTP is a member of the piperazine family and is structurally similar to piperazine-1-carboxylic acid. It is a white solid at room temperature and is soluble in organic solvents. PTTP has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a reactant in the synthesis of various organic compounds. In biochemistry, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one interacts with certain enzymes and proteins in the body, which results in changes in the activity of these molecules. This interaction is thought to be mediated by hydrogen bonding and other non-covalent interactions between (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have yet to be fully elucidated. However, studies have shown that (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has the potential to affect a variety of biochemical and physiological processes. For example, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to modulate the activity of certain transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is relatively easy to synthesize and is relatively inexpensive. Second, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is chemically stable and can be stored for long periods of time. Finally, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is soluble in organic solvents, making it easy to work with in the laboratory.
On the other hand, there are also some limitations to the use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments. First, the exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood, which can make it difficult to predict the effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one on certain biochemical and physiological processes. Second, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can interact with other compounds in the laboratory, which can lead to unwanted side effects.
Orientations Futures
Given the potential applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, there are a number of future directions for research. First, further studies are needed to better understand the exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Second, further studies are needed to explore the potential therapeutic applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Third, further studies are needed to explore the potential toxicological effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Finally, further studies are needed to explore the potential interactions of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with other compounds.
Méthodes De Synthèse
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized from the reaction of piperazine-1-carboxylic acid and thiophene-2-carboxaldehyde. This reaction is typically carried out in a two-step process. In the first step, the carboxylic acid and aldehyde are reacted in the presence of an acid catalyst to form an amine-aldehyde intermediate. In the second step, the intermediate is reacted with an amine to form (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the condensation of piperazine and thiophene-2-carbaldehyde followed by the addition of acetylacetone to form the final product.", "Starting Materials": [ "Piperazine", "Thiophene-2-carbaldehyde", "Acetylacetone", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve piperazine in ethanol and add thiophene-2-carbaldehyde. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium hydroxide to the mixture to neutralize the solution.", "Step 3: Add acetylacetone to the mixture and heat under reflux for 6 hours.", "Step 4: Allow the mixture to cool and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the final product." ] } | |
Numéro CAS |
58955-26-3 |
Nom du produit |
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.3 |
Pureté |
80 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



